![molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2](/img/structure/B2770810.png)

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

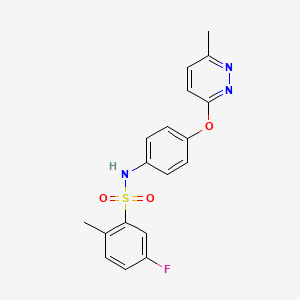

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, also known as tert-Butyl (2-amino-2-oxoethyl)carbamate, is an organic compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 Da .

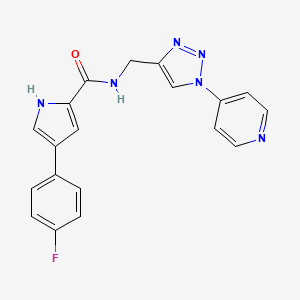

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate consists of a carbamate group attached to a tert-butyl group and a 2-amino-2-oxoethyl group . The InChI code for this compound is 1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) .Physical And Chemical Properties Analysis

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is a white to yellow solid at room temperature . It has a molecular weight of 174.198 Da and a monoisotopic mass of 174.100449 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Building Blocks for Bifunctional Ligands : The compound has been utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, highlighting its role in creating chelating subunits for complexing metal ions (Anelli et al., 1999).

- Alkylation of Acetates : It has been involved in the alkylation of acetates with primary alcohols and diols, demonstrating a convenient route to carboxylates, crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Biochemical and Medicinal Applications

- NMR Tag for High-Molecular-Weight Systems : As an NMR tag, tert-butyl groups have been used to study protein structures and ligand-binding affinities, providing valuable insights into biochemical interactions (Chen et al., 2015).

Materials Science and Polymer Chemistry

- Rigid P-Chiral Phosphine Ligands : This compound contributes to the synthesis of rigid P-chiral phosphine ligands, used in rhodium-catalyzed asymmetric hydrogenation, vital for creating chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Polyacetylene Materials from Amino Acids : It has played a role in the synthesis of amino acid-derived acetylene monomers for polymerization, leading to materials with potential for advanced applications due to their unique properties (Gao et al., 2003).

Catalysis and Synthetic Methods

- Catalysis in Organic Synthesis : In catalytic processes, the compound is part of methodologies for the synthesis of amines and other key organic compounds, showcasing its utility in developing efficient synthetic pathways (Ellman et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOARPSBRJDOVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)